molecular formula C11H11ClN2S B13321833 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine

4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine

Cat. No.: B13321833
M. Wt: 238.74 g/mol
InChI Key: QKNBQVTXRCDWTA-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield thieno-pyrimidine-4(3H)-thiones .

Scientific Research Applications

4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C11H11ClN2S/c1-11(2)5-7(11)9-13-8(12)6-3-4-15-10(6)14-9/h3-4,7H,5H2,1-2H3

InChI Key

QKNBQVTXRCDWTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=NC3=C(C=CS3)C(=N2)Cl)C

Origin of Product

United States

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